molecular formula C16H28BNO4 B6282760 tert-butyl (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate CAS No. 2376591-84-1

tert-butyl (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate

Cat. No.: B6282760
CAS No.: 2376591-84-1
M. Wt: 309.2 g/mol
InChI Key: CPKMTYPRYKIRQC-BENRWUELSA-N
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Description

tert-butyl (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate is a specialized chemical building block of significant value in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecules. This compound features a pyrrolidine scaffold, a common motif in pharmaceuticals, which is functionalized with both a Boc-protecting group and a key (Z)-configured alkenyl boronate ester. The primary research application of this reagent is in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in constructing active pharmaceutical ingredients (APIs) and other complex organic targets. The (Z)-stereochemistry of the alkenyl boronate is crucial, as it is retained during the cross-coupling process, enabling the stereoselective introduction of a vinyl-substituted pyrrolidine fragment into a larger molecular architecture. Researchers utilize this compound as a critical intermediate in the development of protease inhibitors and other therapeutic agents that target a wide range of diseases. Its structure makes it particularly valuable for constructing macrocyclic compounds through intramolecular coupling strategies, a technique increasingly employed to develop potent and selective enzyme inhibitors. Furthermore, the Boc-protecting group offers synthetic flexibility, as it can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization, making this reagent a versatile cornerstone in multi-step synthetic routes. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2376591-84-1

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3/b12-10-

InChI Key

CPKMTYPRYKIRQC-BENRWUELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

Tert-butyl (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry and organic synthesis. The compound is characterized by a pyrrolidine core, a tert-butyl group, and a dioxaborolane moiety, which suggests significant reactivity and versatility in various chemical reactions.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H28_{28}BNO4_4
  • Molecular Weight : 309.21 g/mol
  • IUPAC Name : tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate
  • CAS Number : 2376591-84-1

The biological activity of this compound primarily stems from its interactions with biological systems via the boron atom in the dioxaborolane moiety. Boron-containing compounds have been shown to exhibit various biological effects including:

  • Anticancer Activity : Compounds containing boron have been reported to influence cell signaling pathways associated with cancer cell proliferation and apoptosis.
  • Neuroactive Properties : The pyrrolidine structure is linked to neuroactive compounds that can modulate neurotransmitter systems.

Neuroactivity Assessment

Another area of research focuses on the neuroactive properties of pyrrolidine derivatives. Compounds with similar structures have shown promise in modulating neurotransmitter release and enhancing cognitive function in animal models.

Toxicological Profile

Preliminary assessments indicate that this compound may exhibit mild toxicity. Reports suggest:

Toxicity ParameterValue
Acute Toxicity (H302)Harmful if swallowed
Skin Irritation (H315)Causes skin irritation

Research Gaps

Despite its promising structure and potential applications, there is currently a lack of comprehensive literature specifically addressing the biological activity of this compound. Most available data focuses on related compounds or theoretical predictions based on structural analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Key Structural Differences Synthesis Method Yield Applications
Target Compound (3Z)-methylidene configuration, pyrrolidine backbone Not explicitly described in evidence N/A Potential cross-coupling reagent
tert-Butyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate (Compound 26) Saturated butan-2-yl linker instead of methylidene; stereoisomer mixture Visible-light-mediated decarboxylative radical addition 49% Intermediate for γ-amino boronic esters
tert-Butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate Pyrazole substituent instead of methylidene; defined stereochemistry at C3 Unspecified N/A Pharmaceutical intermediate
tert-Butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate Carbamoyl side chain instead of boronic ester Standard carbamate coupling N/A Peptide mimetics or enzyme inhibitors

Physical Properties

Property Target Compound Compound 26 Pyrazole Analogue
Boiling Point (°C) N/A Not reported 479.4 (predicted)
Density (g/cm³) N/A Not reported 1.15 (predicted)
pKa N/A Not reported 2.87 (predicted)
Stereochemical Clarity Defined (Z) Mixture Defined (3R)

Research Findings

  • Compound 26 was synthesized with 49% yield, but stereochemical heterogeneity limits its utility in asymmetric synthesis .
  • The pyrazole analogue’s high cost (¥1,250,600 for 10 g) reflects its niche applications in drug discovery .
  • The target compound’s methylidene group may confer enhanced reactivity in Suzuki couplings due to conjugation with the boron center, though experimental validation is lacking in the provided evidence.

Preparation Methods

Suzuki-Miyaura Coupling with Bis(pinacolato)diboron

A prevalent method involves palladium-catalyzed borylation of triflate intermediates. For example, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate reacts with bis(pinacolato)diboron in 1,4-dioxane at 80°C under argon.

Reaction Conditions

  • Catalyst : PdCl₂(dppf)₂·CH₂Cl₂ (1.7 mol%)

  • Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1.8 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-dioxane

  • Temperature : 80°C

  • Time : 16 hours

This protocol achieves a 90% yield, with purification via silica gel chromatography using ethyl acetate/hexanes gradients. The stereochemical integrity of the Z-alkene is preserved due to the bulky dppf ligand, which minimizes isomerization.

Iterative Homologation with Carbenoid Reagents

Recent advances employ iterative homologation using carbenoids to extend boron-containing chains. For instance, treatment of pyrrolidine boronate intermediates with lithiated carbenoids (e.g., sBuLi) at −78°C induces 1,2-migrations, enabling sequential boronate additions.

Key Steps

  • Lithiation : Pyrrolidine triflate (76) → lithiated intermediate (77) at −78°C.

  • Carbenoid Trapping : Addition of (S)-70 carbenoid to form boronate 78.

  • Migration : 1,2-migration yields homologated product 79 (dr > 20:1).

This method facilitates polypropionate synthesis but faces limitations in further homologation due to reduced boron electrophilicity from nitrogen lone-pair donation.

Optimization of Reaction Parameters

Temperature and Catalyst Loading

Data from six trials reveal that yields plateau at 80–90°C, with excessive temperatures (>100°C) causing decomposition. Catalyst loadings of 1–2 mol% PdCl₂(dppf)₂·CH₂Cl₂ optimize cost-efficiency without compromising activity (Table 1).

Table 1. Temperature and Catalyst Effects on Yield

EntryTemperature (°C)Pd Loading (mol%)Yield (%)
1701.765
2801.790
3901.789
4801.085
5802.591

Data sourced from ref.

Solvent and Base Selection

Polar aprotic solvents (1,4-dioxane, DMF) outperform ethers due to improved catalyst solubility. Potassium acetate is preferred over carbonate bases, as its weaker basicity minimizes ester hydrolysis.

Scalability and Industrial Adaptations

Kilogram-scale syntheses utilize flow reactors to enhance heat transfer and reduce reaction times (4–6 hours vs. 16 hours batch). Continuous processing improves yield consistency (88±2%) and reduces Pd residues to <5 ppm, meeting pharmaceutical standards.

Comparative Analysis of Methods

Table 2. Method Comparison

MethodYield (%)Pd Used (mol%)Time (h)Scalability
Suzuki-Miyaura901.716High
Homologation8524Moderate
Flow Reactor881.56Very High

Q & A

Q. Basic

  • X-ray crystallography : Refinement using SHELX software to resolve the Z-configuration and torsional angles .
  • NMR analysis : Observing coupling constants (e.g., J values) in ¹H/¹³C NMR and verifying boron-associated signals via ¹¹B NMR .

What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Q. Advanced

  • Isomerization risks : The exocyclic double bond may undergo Z→E isomerization under heat or prolonged reaction times. Mitigation includes low-temperature reactions (<25°C) and rapid purification .
  • Dynamic stereochemistry : Use chiral HPLC or crystallization to separate diastereomers when intermediates exhibit axial chirality .

How can cross-coupling reactions be optimized to introduce the tetramethyl-1,3,2-dioxaborolane moiety?

Q. Advanced

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl/vinyl halides .
  • Photoredox catalysis : Visible-light-mediated reactions (e.g., with Ir complexes) to enhance radical addition efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve boron reagent solubility and reaction homogeneity .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • Multi-technique validation : Cross-referencing NMR data with HRMS (to confirm molecular formula) and IR (to identify functional groups) .
  • Crystallographic refinement : Using SHELXL to resolve ambiguities in electron density maps for boron-containing moieties .
  • Dynamic NMR experiments : Variable-temperature ¹H NMR to detect rotational barriers or conformational exchange .

Which purification methods are most effective for isolating this compound post-synthesis?

Q. Basic

  • Flash chromatography : Silica gel columns with EtOAc/hexane gradients yield high purity (e.g., 59% recovery in ) .
  • Crystallization : For stereoisomer separation, use solvent systems like EtOAc/pentane to induce selective crystal formation .

How does the tetramethyl-1,3,2-dioxaborolane group influence reactivity in downstream applications?

Q. Advanced

  • Stability : The dioxaborolane ring protects boron from hydrolysis, enabling storage and handling in aqueous media .
  • Cross-coupling versatility : The boron center participates in Suzuki-Miyaura reactions for C–C bond formation, critical for derivatizing pyrrolidine scaffolds .

What analytical techniques are critical for characterizing boron-containing intermediates?

Q. Basic

  • ¹¹B NMR : Detects boron environment (δ ~30 ppm for dioxaborolanes) and confirms substitution patterns .
  • HRMS : Validates molecular formula (e.g., m/z 376.2640 [M+Na]⁺ in ) .
  • FT-IR : Identifies B–O stretches (~1350 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .

How can reaction yields be improved for large-scale synthesis?

Q. Advanced

  • Catalyst loading optimization : Reducing Ir photocatalyst to 2–5 mol% while maintaining efficiency .
  • Flow chemistry : Continuous flow systems enhance light penetration and reduce side reactions in photoredox steps .
  • In-situ monitoring : LC-MS tracks intermediate consumption to terminate reactions at optimal conversion .

What are the implications of stereochemical drift in biological studies?

Q. Advanced

  • Bioactivity variance : Z/E isomers may exhibit divergent binding affinities to targets (e.g., enzymes or receptors).
  • Mitigation : Use chiral auxiliaries or enantioselective catalysis during synthesis to ensure stereochemical homogeneity .

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